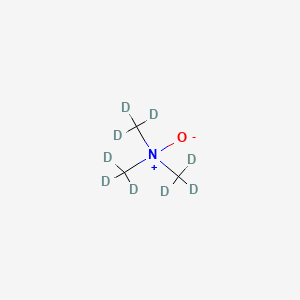

Trimethylamine-d9 N-Oxide

Overview

Description

Trimethylamine-d9 N-Oxide is an isotopically enriched molecule, often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound is a derivative of trimethylamine N-oxide, where the hydrogen atoms are replaced with deuterium, making it useful in stability studies and quantification of trimethylamine N-oxide in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-d9 N-Oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction involves the oxidation of trimethylamine to form trimethylamine N-oxide. The deuterated version is prepared similarly, but using deuterated reagents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated trimethylamine and hydrogen peroxide. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-d9 N-Oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions.

Reduction: It can be reduced back to trimethylamine-d9.

Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

Oxidation: Further oxidized products.

Reduction: Trimethylamine-d9.

Substitution: Various substituted amine oxides.

Scientific Research Applications

Trimethylamine-d9 N-Oxide has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of trimethylamine N-oxide.

Biology: Studied for its role in stabilizing protein structures under high pressure conditions.

Medicine: Investigated for its potential role in cardiovascular diseases and other health conditions.

Industry: Used in the production of stable isotopes for various industrial applications

Mechanism of Action

Trimethylamine-d9 N-Oxide exerts its effects primarily through its interaction with proteins and other biomolecules. It stabilizes protein structures by enhancing hydrogen bonding and reducing the destabilizing effects of pressure. In biological systems, it is metabolized by gut microbiota to trimethylamine, which is then oxidized to trimethylamine N-oxide by flavin-containing monooxygenase 3 in the liver .

Comparison with Similar Compounds

Similar Compounds

Trimethylamine N-Oxide: The non-deuterated version, commonly found in marine organisms.

Trimethylamine: The precursor to trimethylamine N-oxide.

Choline: A related compound involved in the same metabolic pathway

Uniqueness

Trimethylamine-d9 N-Oxide is unique due to its isotopic enrichment, which makes it particularly useful in analytical applications where precise quantification is required. Its stability and ability to act as an internal standard set it apart from its non-deuterated counterparts .

Biological Activity

Trimethylamine-d9 N-Oxide (TMAO-d9) is a stable isotope-labeled derivative of trimethylamine N-oxide (TMAO), a compound that has garnered significant interest in the fields of biochemistry and medicine due to its various biological activities. This article explores the biological activity of TMAO-d9, its metabolic pathways, and its implications in health and disease, particularly focusing on cardiovascular health, oxidative stress, and protein stabilization.

Overview of TMAO and TMAO-d9

TMAO is produced in the liver from trimethylamine (TMA), which is generated by gut microbiota metabolism of dietary choline and carnitine. The conversion of TMA to TMAO is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme. TMAO has been associated with various physiological processes and pathological conditions, particularly cardiovascular diseases.

TMAO-d9 serves as an important tool in research due to its isotopic labeling, which allows for precise tracking of metabolic processes involving TMAO without interference from endogenous compounds.

Formation of TMAO

The biosynthesis of TMAO involves several key steps:

- Dietary Intake : Choline and carnitine from food sources are metabolized by gut bacteria into TMA.

- Oxidation : TMA is then oxidized to TMAO by FMO3 in the liver.

- Circulation : TMAO enters the bloodstream, where it can exert various biological effects.

The activity of FMO3 is influenced by genetic, dietary, and hormonal factors. Notably, studies have shown that FMO3 expression is higher in females than in males, which may contribute to sex-based differences in cardiovascular disease susceptibility .

Cardiovascular Implications

Research indicates that elevated levels of TMAO are associated with an increased risk of atherosclerosis and cardiovascular diseases. A study demonstrated that plasma levels of TMAO correlate with atherosclerotic plaque burden, suggesting that TMAO may play a role in promoting vascular inflammation and thrombosis .

Antioxidant Properties

Recent findings suggest that TMAO exhibits protective effects against oxidative stress. In vitro studies using C2C12 myoblasts showed that TMAO treatment increased the expression of antioxidant genes such as Nrf2, HO-1, NQO1, and CAT. This enhancement was linked to improved cellular resistance against oxidative damage induced by hydrogen peroxide (H2O2) .

Table 1: Effects of TMAO on Antioxidant Gene Expression

| Gene | Baseline Expression | Expression After TMAO Treatment |

|---|---|---|

| Nrf2 | Low | High |

| HO-1 | Moderate | High |

| NQO1 | Low | Moderate |

| CAT | Low | High |

Protein Stabilization

TMAO acts as an osmolyte that stabilizes protein structures under denaturing conditions. It enhances protein solubility and prevents aggregation by influencing hydration dynamics around proteins . This property is particularly relevant in physiological conditions where proteins are exposed to stressors such as high temperatures or extreme pH levels.

Case Studies

- Atherosclerosis Study : A longitudinal study examined the relationship between serum levels of TMAO and the incidence of cardiovascular events in a cohort over five years. Results indicated that participants with higher baseline levels of TMAO had a significantly increased risk for heart attacks and strokes .

- Oxidative Stress Model : In a controlled experiment involving mice subjected to exercise-induced oxidative stress, supplementation with TMAO led to increased endurance times and enhanced antioxidant capacity in muscle tissues compared to control groups .

Properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYRKYUKCHHIB-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858537 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161070-49-0 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161070-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.